L-Alanyl-L-isoleucyl-L-prolyl-L-alanyl-L-valyl-L-asparaginyl-L-valine
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Overview
Description
L-Alanyl-L-isoleucyl-L-prolyl-L-alanyl-L-valyl-L-asparaginyl-L-valine is a peptide composed of seven amino acids: L-alanine, L-isoleucine, L-proline, L-valine, and L-asparagine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-isoleucyl-L-prolyl-L-alanyl-L-valyl-L-asparaginyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: Amino acids are activated using reagents like carbodiimides.
Coupling: The activated amino acids are coupled to the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, enzymatic synthesis methods using proteases can be employed for specific peptide sequences.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-isoleucyl-L-prolyl-L-alanyl-L-valyl-L-asparaginyl-L-valine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like valine and isoleucine.
Reduction: Reduction reactions can be used to break disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.
Substitution Reagents: Amino acid derivatives, coupling reagents like HATU or DIC.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols.
Scientific Research Applications
L-Alanyl-L-isoleucyl-L-prolyl-L-alanyl-L-valyl-L-asparaginyl-L-valine has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including as a drug delivery vehicle.
Industry: Utilized in the development of peptide-based materials and biosensors.
Mechanism of Action
The mechanism of action of L-Alanyl-L-isoleucyl-L-prolyl-L-alanyl-L-valyl-L-asparaginyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: Another dipeptide with applications in cell culture and medicine.
L-Valyl-L-alanine: A dipeptide used in biochemical studies.
L-Prolyl-L-alanine: Studied for its structural properties and biological activities.
Uniqueness
L-Alanyl-L-isoleucyl-L-prolyl-L-alanyl-L-valyl-L-asparaginyl-L-valine is unique due to its specific sequence and combination of amino acids, which confer distinct structural and functional properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.
Properties
CAS No. |
852620-70-3 |
---|---|
Molecular Formula |
C31H54N8O9 |
Molecular Weight |
682.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C31H54N8O9/c1-9-16(6)24(38-25(41)17(7)32)30(46)39-12-10-11-20(39)28(44)34-18(8)26(42)36-22(14(2)3)29(45)35-19(13-21(33)40)27(43)37-23(15(4)5)31(47)48/h14-20,22-24H,9-13,32H2,1-8H3,(H2,33,40)(H,34,44)(H,35,45)(H,36,42)(H,37,43)(H,38,41)(H,47,48)/t16-,17-,18-,19-,20-,22-,23-,24-/m0/s1 |
InChI Key |
DQFBNANNJMYQJU-JLISXPQNSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C)N |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)N |
Origin of Product |
United States |
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